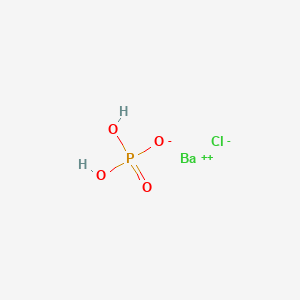
Barium chloride dihydrogen phosphate (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium chloride dihydrogen phosphate (1/1/1) is an inorganic compound composed of barium, chlorine, and dihydrogen phosphate ions. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium chloride dihydrogen phosphate can be synthesized through the reaction of barium chloride with phosphoric acid. The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, barium chloride dihydrogen phosphate is produced by reacting barium chloride with phosphoric acid in large-scale reactors. The reaction mixture is then filtered, and the product is purified through crystallization or precipitation methods.
Types of Reactions:
Precipitation Reactions: Barium chloride dihydrogen phosphate can undergo precipitation reactions when mixed with solutions containing sulfate or carbonate ions, forming insoluble barium sulfate or barium carbonate.
Acid-Base Reactions: It can act as a weak acid in aqueous solutions, reacting with strong bases to form barium salts and water.
Common Reagents and Conditions:
Sulfate Ions: Used in precipitation reactions to form barium sulfate.
Strong Bases: Such as sodium hydroxide, used in acid-base reactions.
Major Products:
Barium Sulfate: Formed from precipitation reactions with sulfate ions.
Barium Salts: Formed from acid-base reactions with strong bases.
Chemistry:
Catalysis: Barium chloride dihydrogen phosphate is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology:
Buffer Solutions: It is used in the preparation of buffer solutions to maintain pH stability in biological experiments.
Medicine:
Diagnostic Agents: Barium compounds, including barium chloride dihydrogen phosphate, are used in medical imaging techniques such as X-ray imaging to enhance contrast.
Industry:
Stabilizers: It is used as a stabilizer in the production of certain plastics and polymers to prevent degradation.
Mechanism of Action
Barium chloride dihydrogen phosphate exerts its effects through various mechanisms depending on its application. In catalysis, it provides active sites for chemical reactions to occur. In buffer solutions, it maintains pH stability by neutralizing excess acids or bases. In medical imaging, barium compounds enhance contrast by absorbing X-rays.
Comparison with Similar Compounds
Barium Phosphate: Another barium-containing compound with similar applications in catalysis and buffer solutions.
Barium Sulfate: Used primarily in medical imaging due to its high density and ability to absorb X-rays.
Uniqueness: Barium chloride dihydrogen phosphate is unique due to its combination of barium, chlorine, and dihydrogen phosphate ions, which provide distinct chemical properties and applications. Its ability to act as both a catalyst and a stabilizer makes it versatile in various fields.
Properties
CAS No. |
64060-51-1 |
|---|---|
Molecular Formula |
BaClH2O4P |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
barium(2+);dihydrogen phosphate;chloride |
InChI |
InChI=1S/Ba.ClH.H3O4P/c;;1-5(2,3)4/h;1H;(H3,1,2,3,4)/q+2;;/p-2 |
InChI Key |
DIKMUOPAYZREDS-UHFFFAOYSA-L |
Canonical SMILES |
OP(=O)(O)[O-].[Cl-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















